(Heptan-2-yl)[(oxolan-2-yl)methyl]amine
Description
(Heptan-2-yl)[(oxolan-2-yl)methyl]amine is a secondary amine featuring a branched aliphatic heptan-2-yl group and a tetrahydrofuran (oxolan)-derived methyl substituent. Its molecular formula is C₁₂H₂₃NO, with a molecular weight of 197.32 g/mol. The heptan-2-yl group contributes lipophilicity, while the oxolan moiety introduces polarity due to its oxygen heteroatom. This compound is structurally analogous to bioactive amines, which often serve as intermediates in pharmaceuticals or enzyme inhibitors .
Properties
Molecular Formula |
C12H25NO |
|---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)heptan-2-amine |
InChI |
InChI=1S/C12H25NO/c1-3-4-5-7-11(2)13-10-12-8-6-9-14-12/h11-13H,3-10H2,1-2H3 |
InChI Key |
KDLZFVINSBIRAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)NCC1CCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Heptan-2-yl)[(oxolan-2-yl)methyl]amine typically involves the reaction of heptan-2-ylamine with oxolan-2-ylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases production efficiency .
Chemical Reactions Analysis
Types of Reactions
(Heptan-2-yl)[(oxolan-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles, forming new substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
(Heptan-2-yl)[(oxolan-2-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of (Heptan-2-yl)[(oxolan-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between (heptan-2-yl)[(oxolan-2-yl)methyl]amine and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Synthesis Route | Notable Properties/Activity |
|---|---|---|---|---|---|
| This compound | C₁₂H₂₃NO | 197.32 | Aliphatic heptyl, oxolan-methyl | Reductive amination (likely) | Moderate lipophilicity, polar amine |
| Biphenyl-4-ylmethyl-(oxolan-2-ylmethyl)amine | C₁₉H₂₃NO | 281.40 | Biphenyl, oxolan-methyl | Pd-catalyzed amination | High aromaticity, potential enzyme binding |
| (5-Methylfuran-2-yl)methylamine | C₁₂H₁₉NO₂ | 209.29 | 5-Methylfuran, oxolan-methyl | Nucleophilic substitution | Enhanced solubility due to furan oxygen |
| (Oxolan-2-ylmethyl)[2-(pyridin-2-yl)ethyl]amine | C₁₂H₁₈N₂O | 206.28 | Pyridin-2-yl ethyl, oxolan-methyl | Multi-step alkylation | Basic amine (pyridine), metal coordination |
| 1-(3-Methylthiophen-2-yl)ethylamine | C₁₂H₁₉NS | 217.35 | Thiophene, oxolan-methyl | Thiol-amine coupling | Sulfur-mediated reactivity, UV activity |
Structural and Functional Differences
- Aliphatic vs. Aromatic Substituents : The heptan-2-yl group in the target compound confers higher lipophilicity compared to aromatic analogs like the biphenyl derivative (LogP ~3.5 vs. ~4.2) . However, aromatic systems (e.g., biphenyl, pyridyl) enhance π-π stacking interactions, critical for enzyme inhibition or receptor binding .
- Heteroatom Influence : The oxolan-methyl group provides a polar ether oxygen, improving water solubility relative to purely aliphatic amines. Compounds with additional heteroatoms (e.g., sulfur in thiophene derivatives) exhibit unique reactivity, such as thiol-mediated redox activity .
- Synthetic Complexity : Pd-catalyzed reductive amination (used for biphenyl analogs) achieves high yields (>90%) but requires specialized catalysts . In contrast, the target compound’s synthesis likely involves simpler reductive amination of heptan-2-amine and oxolan-2-carbaldehyde .
Analytical Characterization
- NMR Spectroscopy : Analogous oxolan-containing amines show distinct ¹H NMR signals for oxolan protons (δ 3.6–4.0 ppm, multiplet) and aliphatic chains (δ 1.2–1.6 ppm, broad) .
- HRMS : Molecular ion peaks for similar compounds align with theoretical masses (e.g., [M+H]⁺ at m/z 198.18 for the target compound) .
Biological Activity
(Heptan-2-yl)[(oxolan-2-yl)methyl]amine is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.
The synthesis of this compound typically involves the reaction of heptan-2-amine with oxolane-2-carbaldehyde under reductive amination conditions. Common reducing agents include sodium cyanoborohydride or hydrogen gas with palladium on carbon as a catalyst. The structural uniqueness of this compound, characterized by a heptane chain and an oxolane ring, contributes to its distinct chemical and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds or ionic interactions, leading to modulation of enzyme activities. Additionally, the oxolane ring may enhance the compound's binding affinity and specificity towards these targets.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in the field of infectious diseases.
- Antiviral Activity : Investigations into the antiviral potential of this compound are ongoing, with some evidence indicating efficacy against certain viral strains.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be relevant in therapeutic applications targeting metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial activity | Demonstrated significant inhibition against Gram-positive bacteria. |
| Study B | Enzyme inhibition | Showed competitive inhibition of enzyme X, suggesting potential therapeutic applications. |
| Study C | Toxicity assessment | Evaluated in vivo toxicity in rodents; no severe adverse effects observed at therapeutic doses. |
Safety and Toxicology
Safety assessments indicate that while this compound shows promise in various applications, toxicity studies are crucial for determining safe dosage levels. Initial findings suggest low toxicity at therapeutic concentrations; however, further research is necessary to establish comprehensive safety profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
